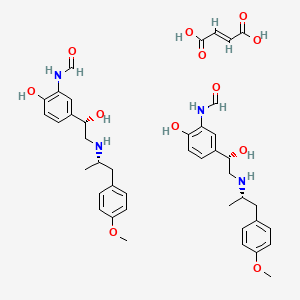
Atarax
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atarax, known chemically as hydroxyzine hydrochloride, is a first-generation antihistamine belonging to the piperazine class of chemicals. It is widely used for its sedative, anxiolytic, antiemetic, and antihistaminic properties. This compound is commonly prescribed for the treatment of anxiety, tension, pruritus (itchiness), and nausea, including that caused by motion sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyzine hydrochloride is synthesized through a multi-step process starting from p-chlorobenzhydryl chloride and piperazine. The reaction involves the formation of an intermediate, which is then reacted with 2-(2-hydroxyethoxy)ethanol to yield hydroxyzine. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, hydroxyzine hydrochloride is produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control, pH adjustments, and the use of catalysts to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and alcohols can react with hydroxyzine under basic conditions.
Major Products Formed:
Cetirizine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Hydroxyzine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Hydroxyzine hydrochloride exerts its effects primarily by blocking histamine H1 receptors, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, sneezing, and hives. Additionally, hydroxyzine has anticholinergic and sedative properties, which contribute to its anxiolytic and antiemetic effects. It also interacts with serotonin and muscarinic receptors, further enhancing its therapeutic profile .
Comparison with Similar Compounds
Loratadine: Another antihistamine used for allergic reactions but with fewer sedative effects.
Diphenhydramine: An antihistamine with similar sedative properties but a different chemical structure.
Cetirizine: The active metabolite of hydroxyzine, with similar antihistaminic effects but less sedation
Uniqueness of Hydroxyzine: Hydroxyzine hydrochloride is unique due to its combination of antihistaminic, anxiolytic, and antiemetic properties. Unlike loratadine, which is less sedative, hydroxyzine provides significant sedation, making it useful for preoperative anxiety and tension. Compared to diphenhydramine, hydroxyzine has a broader therapeutic application, including its use in managing alcohol withdrawal symptoms .
Properties
Molecular Formula |
C21H29Cl3N2O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


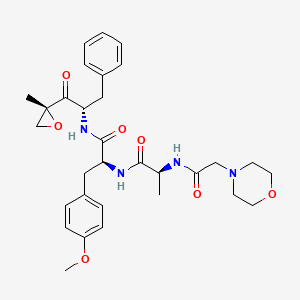
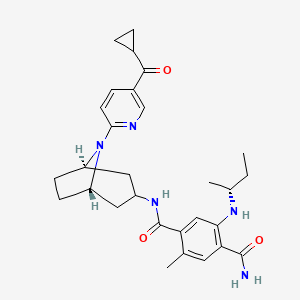
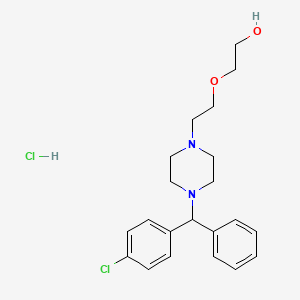
![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)
![N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide](/img/structure/B10761783.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
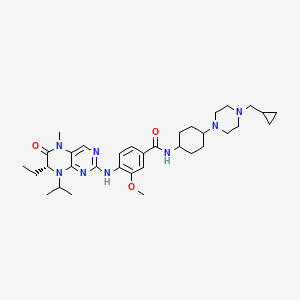
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
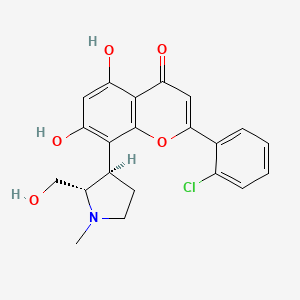
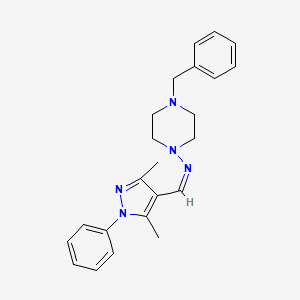
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
